molecular formula C22H26N4O B3825212 (3S,4S)-1-[[2-(ethylamino)pyrimidin-5-yl]methyl]-4-naphthalen-2-ylpiperidin-3-ol

(3S,4S)-1-[[2-(ethylamino)pyrimidin-5-yl]methyl]-4-naphthalen-2-ylpiperidin-3-ol

Cat. No.: B3825212
M. Wt: 362.5 g/mol
InChI Key: XTDYRSCEEMYPAM-LEWJYISDSA-N
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Description

(3S,4S)-1-[[2-(ethylamino)pyrimidin-5-yl]methyl]-4-naphthalen-2-ylpiperidin-3-ol is a complex organic compound that features a piperidine ring substituted with a naphthalene moiety and a pyrimidine derivative

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3S,4S)-1-[[2-(ethylamino)pyrimidin-5-yl]methyl]-4-naphthalen-2-ylpiperidin-3-ol typically involves multi-step organic reactions. The key steps include:

    Formation of the pyrimidine derivative: This can be achieved through the reaction of appropriate starting materials under conditions that promote the formation of the pyrimidine ring.

    Attachment of the ethylamino group:

    Formation of the piperidine ring: The piperidine ring is synthesized through cyclization reactions.

    Attachment of the naphthalene moiety: This step involves the coupling of the naphthalene group to the piperidine ring, often using palladium-catalyzed cross-coupling reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

(3S,4S)-1-[[2-(ethylamino)pyrimidin-5-yl]methyl]-4-naphthalen-2-ylpiperidin-3-ol can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert certain functional groups within the molecule to their corresponding alcohols or amines.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the pyrimidine and naphthalene rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents such as halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may yield alcohols or amines.

Scientific Research Applications

(3S,4S)-1-[[2-(ethylamino)pyrimidin-5-yl]methyl]-4-naphthalen-2-ylpiperidin-3-ol has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving receptor binding and enzyme inhibition.

    Industry: The compound can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of (3S,4S)-1-[[2-(ethylamino)pyrimidin-5-yl]methyl]-4-naphthalen-2-ylpiperidin-3-ol involves its interaction with specific molecular targets, such as receptors or enzymes. The compound binds to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • (3S,4S)-1-[[2-(methylamino)pyrimidin-5-yl]methyl]-4-naphthalen-2-ylpiperidin-3-ol
  • (3S,4S)-1-[[2-(propylamino)pyrimidin-5-yl]methyl]-4-naphthalen-2-ylpiperidin-3-ol

Uniqueness

(3S,4S)-1-[[2-(ethylamino)pyrimidin-5-yl]methyl]-4-naphthalen-2-ylpiperidin-3-ol is unique due to its specific combination of functional groups and stereochemistry, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

(3S,4S)-1-[[2-(ethylamino)pyrimidin-5-yl]methyl]-4-naphthalen-2-ylpiperidin-3-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26N4O/c1-2-23-22-24-12-16(13-25-22)14-26-10-9-20(21(27)15-26)19-8-7-17-5-3-4-6-18(17)11-19/h3-8,11-13,20-21,27H,2,9-10,14-15H2,1H3,(H,23,24,25)/t20-,21+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTDYRSCEEMYPAM-LEWJYISDSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC1=NC=C(C=N1)CN2CCC(C(C2)O)C3=CC4=CC=CC=C4C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCNC1=NC=C(C=N1)CN2CC[C@H]([C@@H](C2)O)C3=CC4=CC=CC=C4C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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